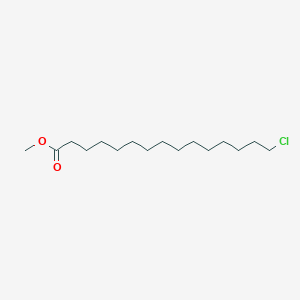
Methyl 15-chloropentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 15-chloropentadecanoate is an organic compound belonging to the class of fatty acid methyl esters It is a derivative of pentadecanoic acid, where a chlorine atom is substituted at the 15th position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 15-chloropentadecanoate can be synthesized through the esterification of 15-chloropentadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 15-chloropentadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving fatty acid metabolism and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which methyl 15-chloropentadecanoate exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes involved in fatty acid metabolism. The chlorine atom can also participate in various biochemical reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Methyl 14-methylpentadecanoate: A similar fatty acid methyl ester with a methyl group at the 14th position.
Methyl 15-hydroxypentadecanoate: A hydroxylated derivative of pentadecanoic acid.
Comparison: Methyl 15-chloropentadecanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its methylated or hydroxylated counterparts. The chlorine substitution can influence the compound’s solubility, stability, and interaction with biological systems, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C16H31ClO2 |
|---|---|
Molecular Weight |
290.9 g/mol |
IUPAC Name |
methyl 15-chloropentadecanoate |
InChI |
InChI=1S/C16H31ClO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 |
InChI Key |
VCJJWNCEIHFSOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















